2-Azetidinomethyl-4'-carboethoxybenzophenone
CAS No.: 898754-59-1
Cat. No.: VC2108232
Molecular Formula: C20H21NO3
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898754-59-1 |
|---|---|
| Molecular Formula | C20H21NO3 |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | ethyl 4-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |
| Standard InChI | InChI=1S/C20H21NO3/c1-2-24-20(23)16-10-8-15(9-11-16)19(22)18-7-4-3-6-17(18)14-21-12-5-13-21/h3-4,6-11H,2,5,12-14H2,1H3 |
| Standard InChI Key | CZBKJCNMULXUSZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 |
Introduction
2-Azetidinomethyl-4'-carboethoxybenzophenone is a complex organic compound with the chemical formula C20H21NO3. It is also known as ethyl 4-[2-(azetidin-1-ylmethyl)benzoyl]benzoate or Benzoic acid, 4-[2-(1-azetidinylmethyl)benzoyl]-, ethyl ester . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.
Synthesis and Preparation
The synthesis of 2-Azetidinomethyl-4'-carboethoxybenzophenone typically involves multi-step organic reactions. Although detailed synthesis protocols for this specific compound are not widely documented, similar compounds often involve reactions such as Friedel-Crafts acylation or esterification reactions to form the benzophenone core and subsequent introduction of the azetidine moiety.
Biological Activities and Potential Applications
While specific biological activity data for 2-Azetidinomethyl-4'-carboethoxybenzophenone is limited, compounds with similar structures have shown potential in various biological applications:
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Antimicrobial Activity: Some benzophenone derivatives have been explored for their antimicrobial properties, though specific data on this compound is not available .
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Anticancer Activity: The benzophenone scaffold has been used in the design of anticancer agents, suggesting potential for related compounds .
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Pharmaceutical Applications: The presence of an azetidine ring and a carboethoxy group could contribute to interesting pharmacokinetic properties, making it a candidate for further drug development studies.
Research Findings and Future Directions
Given the lack of specific research findings on 2-Azetidinomethyl-4'-carboethoxybenzophenone, future studies should focus on its synthesis optimization, biological evaluation, and structure-activity relationship (SAR) analysis. This could involve:
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In Vitro Assays: Evaluating the compound's antimicrobial and anticancer activities using standard in vitro methods.
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In Vivo Studies: Assessing its pharmacokinetic properties and efficacy in animal models.
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Molecular Modeling: Conducting molecular docking studies to predict potential targets and binding modes.
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